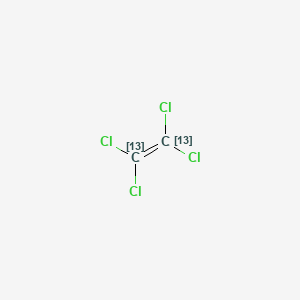
Tetrachloroethylene-13C2
Cat. No. B590213
Key on ui cas rn:
32488-49-6
M. Wt: 167.807
InChI Key: CYTYCFOTNPOANT-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04019890
Procedure details


The solutions useful in the method of the present invention include those obtained by a combination of a polyolefin and a petroleum hydrocarbon such as benzene, toluene, xylene, solvent naphtha or the like or a chlorinated hydrocarbon such as trichloroethylene, tetrachloroethylene, dichloroethane, dichloroethylene or the like. Low density polyethylene, medium density polyethylene, high density polyethylene, atactic (amorphous) polypropylene, isotactic (crystalline) polypropylene, ethylene-propylene copolymer, propylene-butylene copolymer can be mentioned as useful polyolefins. It is preferable to use a solution having a gelation point of 40°-60° C at a concentration in the range of 1-5% by weight. However, among the above-mentioned, a combination of benzene (b.p. 80.1° C), cyclohexane (b.p. 80.7° C), dichloroethylene (b.p. 83.5° C) with a resin other than atactic polypropylene is not of practical value because of poor solubility. Though tetraline (b.p. 210.5° C) or kerosene (b.p. 150°-320° C) provides nice gel-forming property, they are the examples which are not useful on account of too high boiling point. For the foregoing reason, toluene, xylene and tetrachloroethylene are preferable as a solvent for polyolefins and inflammable tetrachloroethylene is most suitable if safety is also taken into consideration.
[Compound]
Name
medium density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
ethylene-propylene copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
polyolefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six




[Compound]
Name
petroleum hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten



[Compound]
Name
naphtha
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

[Compound]
Name
chlorinated hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen



[Compound]
Name
Low density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]1(C)[CH:12]=CC=[CH:9][CH:8]=1.ClC=C(Cl)Cl.ClC(Cl)C>C(Cl)CCl.ClC(Cl)=C(Cl)Cl.C1(C)C(C)=CC=CC=1>[CH2:1]1[C:6]2[C:5](=[CH:12][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
[Compound]
|
Name
|
medium density polyethylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
high density polyethylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
polypropylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Step Four
|
Name
|
polypropylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Step Five
[Compound]
|
Name
|
ethylene-propylene copolymer
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
polyolefins
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CCl)Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC(=C(Cl)Cl)Cl
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Ten
[Compound]
|
Name
|
petroleum hydrocarbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Thirteen
[Compound]
|
Name
|
naphtha
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fourteen
[Compound]
|
Name
|
chlorinated hydrocarbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fifteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=C(Cl)Cl
|
Step 16
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)Cl
|
Step 17
[Compound]
|
Name
|
Low density polyethylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a gelation point of 40°-60° C
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
at a concentration in the range of 1-5% by weight
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCCC2=CC=CC=C12
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
